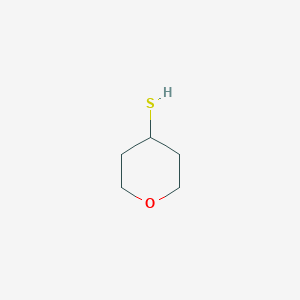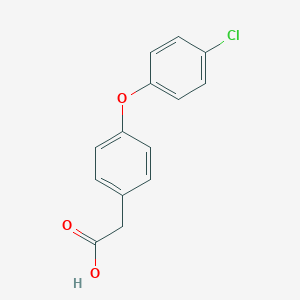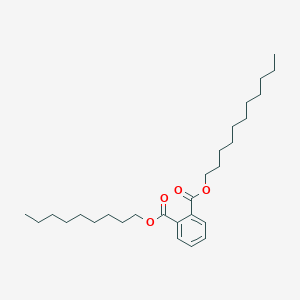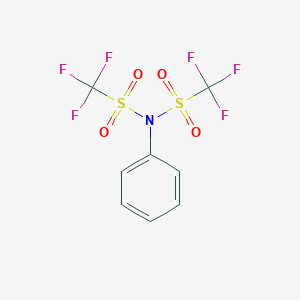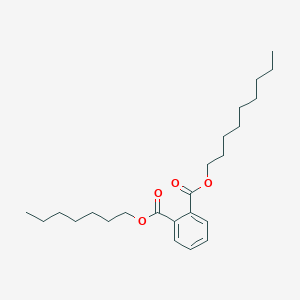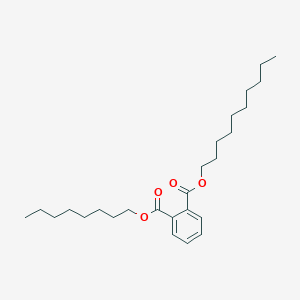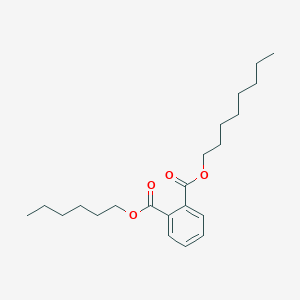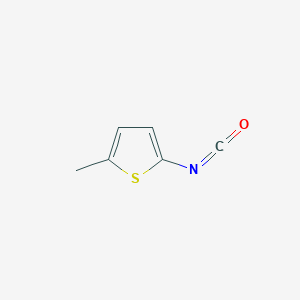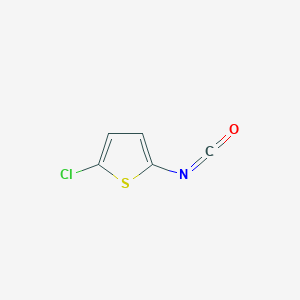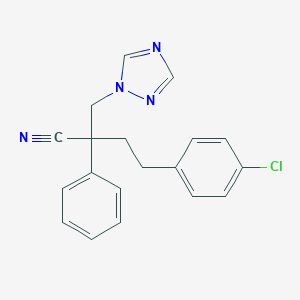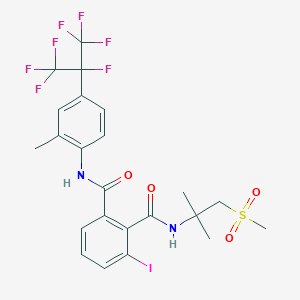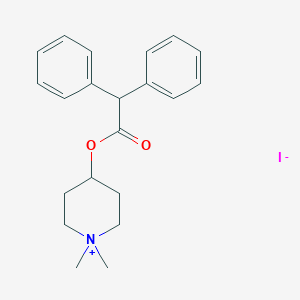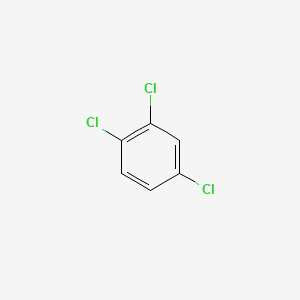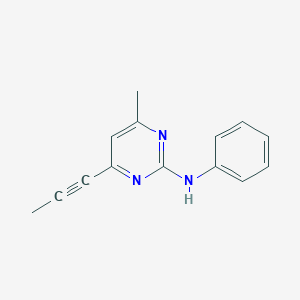
Mepanipyrim
概要
説明
作用機序
Target of Action
Mepanipyrim, a pyrimidinamine, primarily targets the Golgi apparatus in cells . The Golgi apparatus is a central organelle in the exocytic pathway, responsible for the transport of many molecules into and out of cells . This compound’s action on the Golgi apparatus affects the trafficking of proteins and lipids within cells .
Mode of Action
This compound inhibits retrograde Golgi-to-ER (Endoplasmic Reticulum) trafficking induced by various compounds . This compound acts on the Golgi, leading to the formation of swollen vesicular Golgi structures . These actions of this compound are readily reversed after its removal .
Biochemical Pathways
This compound affects the trafficking of proteins and lipids within cells . It diminishes the cell surface expression of certain envelope glycoproteins . This compound also influences the synthesis and back-exchange of certain sphingolipids and induces an accumulation of LDL-derived, unesterified cholesterol .
Pharmacokinetics
It is known that this compound is a fungicide that is widely used and often detected in the aquatic environment
Result of Action
The molecular and cellular effects of this compound’s action involve changes in the Golgi apparatus and the trafficking of proteins and lipids within cells . This compound-sensitive molecules participate in stabilizing the Golgi and its anchoring in the perinuclear region . The compound prevents fragmentation and dispersion of the Golgi .
Action Environment
Given that this compound is a fungicide widely used in agriculture , factors such as soil composition, temperature, and moisture levels could potentially influence its action and efficacy
生化学分析
Biochemical Properties
Mepanipyrim interacts with various enzymes and proteins. It has been found to inhibit retrograde Golgi-to-ER trafficking induced by certain compounds in NRK and other types of cells . It does not inhibit anterograde trafficking of Golgi-resident proteins .
Cellular Effects
This compound has been observed to influence cell function. It diminishes the cell surface expression of envelope glycoproteins of Newcastle disease and vesicular stomatitis viruses . It also acts on the Golgi, forming swollen vesicular Golgi structures .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits retrograde Golgi-to-ER trafficking . It does not stabilize microtubules but prevents nocodazole-induced fragmentation and dispersion of the Golgi .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes over time. Approximately 87% of this compound was degraded within 12 hours, with the accumulation of nine metabolites . The actions of this compound were readily reversed after its removal .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is metabolized by the soil fungus Cunninghamella elegans, with approximately 87% of this compound being removed within 12 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It acts on the Golgi, and swollen vesicular Golgi structures are formed . These structures accumulate during the rebuilding of the Golgi after BFA removal .
Subcellular Localization
This compound localizes in the Golgi apparatus within the cell . It does not stabilize microtubules but prevents nocodazole-induced fragmentation and dispersion of the Golgi .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of mepanipyrim involves several steps:
Reaction of phenyl guanidine salt with ethyl acetoacetate: This step produces phenylamino pyrimidone.
Reaction of phenylamino pyrimidone with phosphorus oxychloride: This step yields 2-chloro-pyrimidine phenylamine.
Coupling and crossing reaction between 2-chloro-pyrimidine phenylamine and alkyne: This final step results in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process uses cheap and easily available raw materials and reagents, and the reaction conditions are mild, making it cost-effective and suitable for commercialization .
化学反応の分析
Types of Reactions
Mepanipyrim undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It can undergo substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
Mepanipyrim has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of pyrimidine chemistry and fungicide action mechanisms.
類似化合物との比較
Similar Compounds
- Pyrimenthanil
- CGA 219417
- Cyprodinil
Uniqueness
Mepanipyrim is unique in its ability to inhibit protein secretion, a property not commonly found in other fungicides. Unlike many other fungicides, its disease control activity is not solely based on its fungicidal or fungistatic activity but also on its ability to disrupt intracellular transport processes .
特性
IUPAC Name |
4-methyl-N-phenyl-6-prop-1-ynylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-7-13-10-11(2)15-14(17-13)16-12-8-5-4-6-9-12/h4-6,8-10H,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFWZNRJIBNXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=NC(=NC(=C1)C)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042121 | |
| Record name | Mepanipyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110235-47-7 | |
| Record name | Mepanipyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110235-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepanipyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110235477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepanipyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPANIPYRIM | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrimidinamine, 4-methyl-N-phenyl-6-(1-propyn-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPANIPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B150X76OJY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mepanipyrim affect fungal pathogens?
A1: this compound disrupts the infection process of fungi like Botrytis cinerea by inhibiting the secretion of crucial enzymes. These enzymes, including cutinase, pectinase, and cellulase, are essential for the fungus to degrade the host cell wall and establish infection. This compound doesn't directly inhibit the activity of these enzymes but rather prevents their secretion, leading to their accumulation inside the fungal cells. [] This disruption of enzyme secretion effectively hampers the fungus's ability to infect the host plant. []
Q2: Does this compound's effect on enzyme secretion vary between fungal species?
A2: Yes, research indicates that this compound's inhibitory effect on enzyme secretion is selective. While it effectively inhibits pectinase secretion in Botrytis cinerea, it shows no such effect on Cochliobolus miyabeanus, even at high concentrations. [] This selectivity suggests that this compound's mechanism of action targets specific pathways involved in enzyme secretion, which might differ between fungal species.
Q3: Does this compound have any other effects on fungal cells besides inhibiting enzyme secretion?
A3: Research suggests that this compound might impact other cellular processes at higher concentrations. For instance, it has been observed to affect the uptake of glucose and phenylalanine in both B. cinerea and C. miyabeanus. [] This interference with nutrient uptake could be another contributing factor to this compound's fungicidal activity, particularly in inhibiting mycelial growth in vitro. []
Q4: Does the age of fungal cultures influence this compound's effectiveness?
A4: Studies have shown that this compound tends to be more effective against younger B. cinerea cultures. [] This age-dependent efficacy is likely linked to the fungicide's uptake mechanism. Younger cultures exhibit more active energy metabolism, leading to greater this compound uptake and consequently a stronger inhibitory effect on mycelial growth and pectinase secretion. []
Q5: How does this compound affect intracellular trafficking in mammalian cells?
A5: Research indicates that this compound can interfere with specific intracellular trafficking pathways in mammalian cells. It has been shown to reduce the surface expression of viral glycoproteins without significantly affecting their synthesis, suggesting an impact on the secretory pathway. [] Interestingly, this compound does not seem to affect the endocytic pathway, as evidenced by its lack of impact on diphtheria toxin and ricin intoxication or transferrin recycling. []
Q6: Does this compound influence lipid metabolism?
A6: Yes, studies in rats have shown that this compound can induce fatty liver by interfering with lipid metabolism. Specifically, it was found to decrease the incorporation of acetate into hepatic triglycerides, total cholesterol, and total lipids. [] This disruption of lipid synthesis and secretion contributes to the accumulation of triglycerides in the liver, leading to the development of fatty liver.
Q7: What is the molecular formula and weight of this compound?
A7: The molecular formula of this compound is C13H14N4 and its molecular weight is 226.28 g/mol.
Q8: How does the winemaking process affect this compound residues?
A8: this compound residues are significantly reduced during the winemaking process. Fermentation plays a key role in eliminating this compound, leading to negligible residues in the final wine. [] This natural degradation during winemaking contributes to the safety of the final product.
Q9: Can clarifying agents used in winemaking further reduce this compound residues?
A9: Yes, among various clarifying agents, activated carbon has proven to be highly effective in removing this compound residues in wine. Treatment with activated carbon can reduce this compound levels by approximately 90%. [] This finding highlights the potential of activated carbon treatment as a final step in minimizing this compound residues in wine production.
Q10: Have any concerns been raised regarding the safety of this compound?
A10: The European Food Safety Authority (EFSA) conducted a peer review of this compound's risk assessment and identified some concerns, particularly regarding potential carcinogenic effects and endocrine-disrupting properties. [, ] These concerns necessitate further investigation to ensure the safe use of this compound.
Q11: How is this compound metabolized in plants?
A11: In tomato seedlings, this compound is metabolized through various pathways, including hydroxylation and the formation of glycosylated metabolites. Major metabolites identified include M-37, M-1, M-31, and M-41. [] Understanding this compound's metabolism in plants is crucial for assessing potential risks associated with its use.
Q12: Is there evidence of this compound accumulation in animals?
A12: Studies in zebrafish have shown that this compound tends to accumulate in the early embryonic developmental stages. [] This accumulation raises concerns about potential developmental effects and emphasizes the importance of assessing this compound's impact on non-target organisms.
Q13: Does this compound show cross-resistance with other fungicides?
A13: Studies on Botrytis cinerea isolates revealed that resistance to this compound is often associated with cross-resistance to pyrimethanil, another anilinopyrimidine fungicide. [, ] This cross-resistance suggests that these fungicides might share similar modes of action or target sites, highlighting the importance of resistance management strategies in agricultural practices.
Q14: How prevalent is this compound resistance in Botrytis cinerea populations?
A14: Surveys of Botrytis cinerea isolates from various regions have shown a significant prevalence of this compound resistance. In some areas, the frequency of resistant isolates reached as high as 23.3%. [, ] This widespread resistance development underscores the need for monitoring programs and alternative control strategies to manage B. cinerea infections effectively.
Q15: What are the main toxicological concerns associated with this compound?
A15: Studies in rats have identified hepatocellular hypertrophy, hepatocellular degeneration, and increased kidney weight as major adverse effects of this compound exposure. [, ] These findings highlight the potential for this compound to induce liver and kidney toxicity, warranting further investigation and careful risk assessment.
Q16: Does this compound pose any genotoxic risks?
A16: While in vitro studies have raised concerns about the genotoxic potential of this compound and its metabolite M11, in vivo studies have not provided conclusive evidence of genotoxicity. [] Further research is needed to fully understand the genotoxic risks associated with this compound exposure.
Q17: What is the acceptable daily intake (ADI) for this compound?
A17: Based on a two-year chronic/carcinogenicity study in rats, the no-observed-adverse-effect level (NOAEL) for this compound was determined to be 7.34 mg/kg bw/day. Applying a safety factor of 100, the acceptable daily intake (ADI) was set at 0.073 mg/kg bw/day. [, ]
Q18: What analytical methods are used to detect and quantify this compound residues?
A18: Several analytical methods have been developed for this compound analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for sensitive and selective determination of this compound residues in various matrices, including food and environmental samples. [, ] Gas chromatography (GC) with nitrogen-phosphorus (NP) and mass spectrometric (MS) detectors has also been employed for this compound analysis in grapes, must, and wine. []
Q19: What are the limits of detection and quantification for this compound in food samples?
A19: Using UPLC-MS/MS, the limits of detection (LODs) for this compound in fruit and vegetable samples were below 0.4 μg kg−1, while the limits of quantification (LOQs) did not exceed 1.5 μg kg−1. [] These low detection limits allow for the monitoring of this compound residues at levels relevant to regulatory standards.
Q20: How persistent is this compound in soil?
A20: this compound exhibits varying persistence in different soil types. In upland soils, its half-life can range from 13 days to 3 months. [] Several degradation pathways contribute to its breakdown, including the elimination of the phenyl group, hydroxylation of the propynyl moiety, and hydroxylation at the benzene ring. [] Under flooded conditions, this compound degrades more rapidly, with microbial activity playing a significant role in its breakdown. []
Q21: What is the environmental fate of this compound?
A21: this compound's fate in the environment is influenced by various factors, including soil type, moisture conditions, and microbial activity. Degradation in soil leads to the formation of several metabolites. Some of these degradation products are further broken down into carbon dioxide, while others might be incorporated into bound residues. [] Understanding this compound's degradation pathways and the formation of bound residues is crucial for assessing its long-term environmental impact.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
